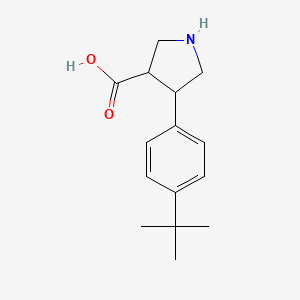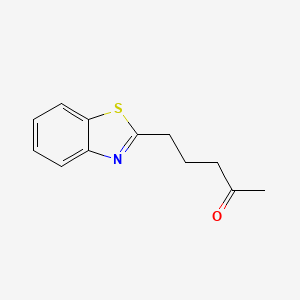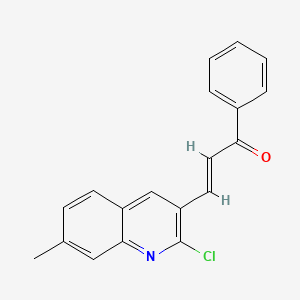
3-(2-Chloro-7-methylquinolin-3-yl)-1-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-7-methylquinolin-3-yl)-1-phenylprop-2-en-1-one is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-7-methylquinolin-3-yl)-1-phenylprop-2-en-1-one typically involves the condensation of 2-chloro-7-methylquinoline-3-carbaldehyde with acetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloro-7-methylquinolin-3-yl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Chloro-7-methylquinolin-3-yl)-1-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-(2-Chloro-7-methylquinolin-3-yl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with DNA and proteins, disrupting cellular processes and exhibiting anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-7-methylquinolin-3-yl)methanol: Another quinoline derivative with similar structural features.
2-Chloro-3-formyl quinolines: Compounds with a formyl group at the 3-position of the quinoline ring.
Uniqueness
3-(2-Chloro-7-methylquinolin-3-yl)-1-phenylprop-2-en-1-one is unique due to its specific substitution pattern and the presence of both quinoline and phenylprop-2-en-1-one moieties. This unique structure contributes to its distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C19H14ClNO |
|---|---|
Peso molecular |
307.8 g/mol |
Nombre IUPAC |
(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C19H14ClNO/c1-13-7-8-15-12-16(19(20)21-17(15)11-13)9-10-18(22)14-5-3-2-4-6-14/h2-12H,1H3/b10-9+ |
Clave InChI |
YYRXIGHIQWGQPD-MDZDMXLPSA-N |
SMILES isomérico |
CC1=CC2=NC(=C(C=C2C=C1)/C=C/C(=O)C3=CC=CC=C3)Cl |
SMILES canónico |
CC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




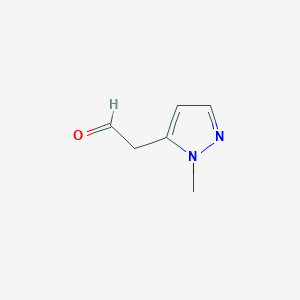
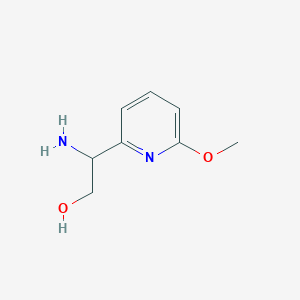
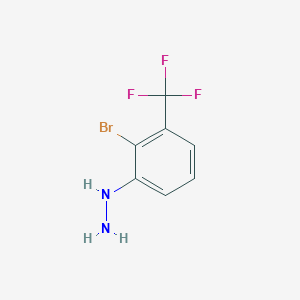



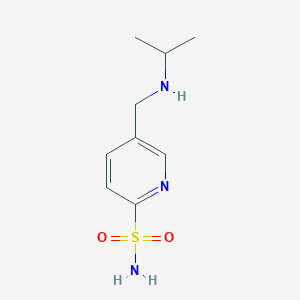
![{4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid](/img/structure/B13558444.png)
![5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole](/img/structure/B13558448.png)
